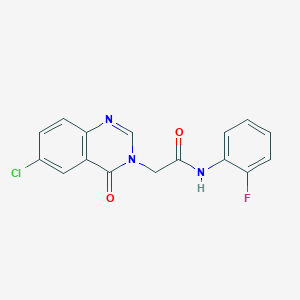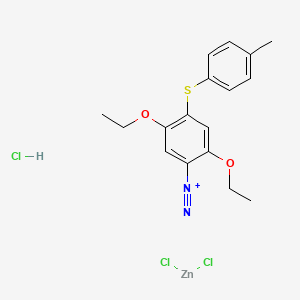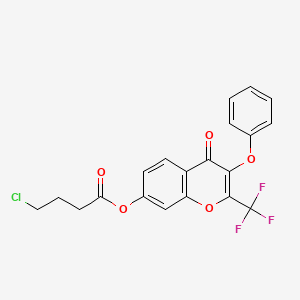
2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Acetamide Formation: The final step involves the reaction of the chlorinated quinazolinone with 2-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer, inflammation, or infections.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-fluorophenyl)acetamide would depend on its specific biological target. Generally, compounds in the quinazolinone family exert their effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Processes: Interfering with processes like DNA replication, protein synthesis, or cell division.
類似化合物との比較
Similar Compounds
2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Lacks the chlorine and fluorine substituents.
6-chloro-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Similar structure but without the fluorine atom.
2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-fluorophenyl)acetamide: Fluorine atom at a different position on the phenyl ring.
Uniqueness
2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-fluorophenyl)acetamide is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its biological activity and chemical reactivity. These substituents can enhance its binding affinity to biological targets, alter its pharmacokinetic properties, and provide opportunities for further functionalization.
特性
分子式 |
C16H11ClFN3O2 |
|---|---|
分子量 |
331.73 g/mol |
IUPAC名 |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H11ClFN3O2/c17-10-5-6-13-11(7-10)16(23)21(9-19-13)8-15(22)20-14-4-2-1-3-12(14)18/h1-7,9H,8H2,(H,20,22) |
InChIキー |
NDZIUJNCNOXEHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11972519.png)
![(5E)-2-(4-chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11972524.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972539.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11972547.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972554.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11972565.png)


![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972582.png)



![ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972614.png)
